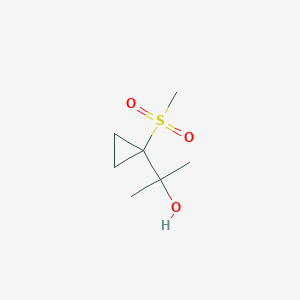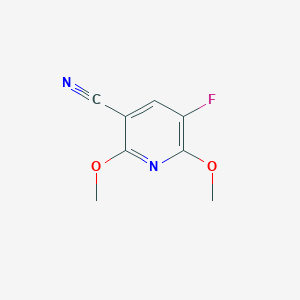
2-(1-Methanesulfonylcyclopropyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methanesulfonylcyclopropyl)propan-2-ol is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Material Science
The compound 2-(1-Methanesulfonylcyclopropyl)propan-2-ol and related derivatives have been investigated for their potential applications in material science and chemical synthesis. For instance, one study focused on the synthesis and crystal structure of a related compound, which could predict its application in fluoro-containing materials. The presence of alcoholic and phenolic hydroxyl groups suggests potential utility in the synthesis of organic fluoro-containing polymers due to their ease of deprotonation (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).
Chemical Synthesis and Reactions
In chemical synthesis, derivatives of this compound have been utilized in various reactions. For example, a method for the safe and practical sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride has been developed, showcasing the compound's utility in organic synthesis and the potential for large-scale applications without producing explosive by-products (Y. Tanabe et al., 1995).
Enzymatic and Microbial Applications
Research into the metabolic pathways involving methanesulfonyl derivatives has highlighted their role in enzymatic systems, such as in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies provide insight into the biochemical utilization of sulfonate derivatives in microbial metabolism and methane biosynthesis (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978).
Liquid Crystal and Phase Behavior Studies
The thermotropic liquid crystal properties of various alkylammonium alkanesulfonates have been explored, with findings indicating that methanesulfonates form smectic A phases under certain conditions. This research contributes to the understanding of phase behavior in liquid crystals and the design of new materials with specific optical and electronic properties (Y. Matsunaga, K. Nishida, 1988).
Propiedades
IUPAC Name |
2-(1-methylsulfonylcyclopropyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLDZBJCHOTBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CC1)S(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)






![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)

